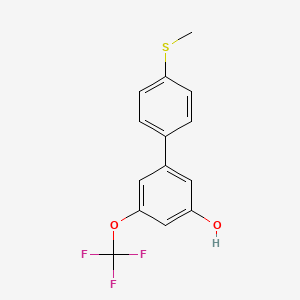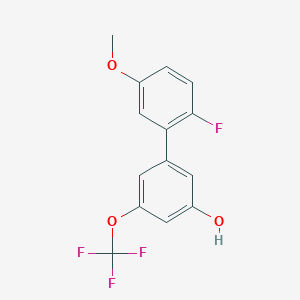
5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95%
Descripción general
Descripción
5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% (5-F-3-MPTFP) is a compound with a wide range of applications in scientific research and laboratory experiments. It is a fluorinated phenol with a unique combination of properties that make it especially useful in the field of synthetic chemistry. Its unique combination of properties includes high solubility in both polar and non-polar solvents, good stability in aqueous solutions, and excellent reactivity in a variety of synthetic transformations. 5-F-3-MPTFP has also been shown to exhibit interesting biochemical and physiological effects, making it a promising compound for further research.
Aplicaciones Científicas De Investigación
5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used in a wide range of scientific research applications. It has been used in the synthesis of various organic compounds, including heterocyclic compounds, polymers, and pharmaceuticals. It has also been used as an inhibitor of enzymes, such as cytochrome P450, and as a reagent for the synthesis of organometallic compounds. Furthermore, 5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been used as a fluorescent probe for the detection of reactive oxygen species in biological systems.
Mecanismo De Acción
The mechanism of action of 5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% is not yet fully understood. However, it is believed that the compound acts as an inhibitor of cytochrome P450 enzymes, which are involved in the metabolism of a wide range of drugs and toxins. Furthermore, 5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to interact with various other proteins, including DNA polymerases and topoisomerases, suggesting that it may have a role in the regulation of gene expression.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are not yet fully understood. However, the compound has been shown to have antioxidant, anti-inflammatory, and anticancer properties in animal models. Furthermore, 5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% has been shown to inhibit the growth of various bacteria, including Escherichia coli and Staphylococcus aureus.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% in laboratory experiments has several advantages and limitations. One of the main advantages is its high solubility in both polar and non-polar solvents, which makes it easy to use in a variety of synthetic transformations. Furthermore, the compound is stable in aqueous solutions, making it suitable for use in biological systems. However, the compound can be toxic in high concentrations and can cause skin irritation, so it must be handled with care.
Direcciones Futuras
The potential future directions for research on 5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% are numerous. Further research is needed to better understand the compound’s mechanism of action and its biochemical and physiological effects. Furthermore, the compound could be used as a drug delivery system to target specific tissues or organs. Additionally, 5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% could be used as a fluorescent probe to study the structure and function of proteins and other biomolecules. Finally, the compound could be used as a reagent in the synthesis of novel organic compounds with potential therapeutic applications.
Métodos De Síntesis
5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95% can be synthesized by a simple two-step process. The first step involves the reaction of 4-fluoro-3-methoxyphenol with trifluoromethanesulfonic anhydride in the presence of a base, such as sodium hydroxide or potassium carbonate. This reaction results in the formation of 5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol, 95%. The second step involves the purification of the compound by recrystallization from an appropriate solvent, such as ethanol or ethyl acetate. The recrystallization process can be used to achieve a purity of 95%.
Propiedades
IUPAC Name |
3-(4-fluoro-3-methoxyphenyl)-5-(trifluoromethoxy)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F4O3/c1-20-13-6-8(2-3-12(13)15)9-4-10(19)7-11(5-9)21-14(16,17)18/h2-7,19H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXLQYHCNFVVIQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C2=CC(=CC(=C2)OC(F)(F)F)O)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20686623 | |
| Record name | 4'-Fluoro-3'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Fluoro-3-methoxyphenyl)-3-trifluoromethoxyphenol | |
CAS RN |
1261964-86-6 | |
| Record name | [1,1′-Biphenyl]-3-ol, 4′-fluoro-3′-methoxy-5-(trifluoromethoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1261964-86-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-3'-methoxy-5-(trifluoromethoxy)[1,1'-biphenyl]-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20686623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















